molecular formula C12H18F6N3OP B13416940 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate CAS No. 68413-86-5

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate

Cat. No.: B13416940
CAS No.: 68413-86-5
M. Wt: 365.25 g/mol
InChI Key: FDLDJYIQUMDJDF-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted with a diethylamino group at the para position and an ethoxy group at the ortho position. The hexafluorophosphate (PF₆⁻) counterion enhances solubility in polar aprotic solvents and stabilizes the highly reactive diazonium group. Diazonium salts of this class are widely used in photopolymerization, dye synthesis, and surface functionalization due to their light-sensitive decomposition properties. The electron-donating diethylamino and ethoxy substituents likely improve thermal stability compared to simpler diazonium salts, making this compound suitable for applications requiring controlled reactivity .

Properties

CAS No.

68413-86-5

Molecular Formula

C12H18F6N3OP

Molecular Weight

365.25 g/mol

IUPAC Name

4-(diethylamino)-2-ethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C12H18N3O.F6P/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;1-7(2,3,4,5)6/h7-9H,4-6H2,1-3H3;/q+1;-1

InChI Key

FDLDJYIQUMDJDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

Diazotization involves converting the aromatic amine into a diazonium salt via treatment with a nitrous acid source under acidic conditions. The general reaction is:

$$
\text{Ar-NH}2 + \text{HNO}2 \rightarrow \text{Ar-N}2^+ + 2H2O
$$

where Ar-NH₂ is 4-(Diethylamino)-2-ethoxyaniline, and the diazonium ion formed is 4-(Diethylamino)-2-ethoxybenzenediazonium .

Reagents and Conditions

  • Nitrous acid source : Usually generated in situ from sodium nitrite (NaNO₂).
  • Acidic medium : Hydrochloric acid (HCl) or similar acids, to maintain pH around 0–2.
  • Temperature control : The reaction is conducted at low temperatures, typically between 0°C and 5°C , to prevent decomposition of the diazonium salt.

Procedure

  • Dissolve 4-(Diethylamino)-2-ethoxyaniline in cold dilute hydrochloric acid.
  • Cool the solution to 0–5°C using an ice bath.
  • Slowly add a cold solution of sodium nitrite (NaNO₂) while maintaining the low temperature.
  • Stir the mixture for an additional period (usually 30–60 minutes) to ensure complete diazotization.

Formation of Hexafluorophosphate Salt

Counterion Exchange

The diazonium salt is typically formed as a hexafluorophosphate (PF₆⁻) salt to improve stability and solubility. This involves:

  • Adding a soluble hexafluorophosphate source, such as potassium hexafluorophosphate (KPF₆) , to the diazonium solution.
  • The reaction proceeds as:

$$
\text{Ar-N}2^+ \text{(Cl)}^- + \text{KPF}6 \rightarrow \text{Ar-N}2^+ \text{(PF}6)^- + \text{KCl}
$$

Reaction Conditions

  • The addition of KPF₆ is performed at low temperature to prevent decomposition.
  • The mixture is stirred for several hours to ensure complete exchange.

Isolation

  • The resulting precipitate of 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate is filtered under cold conditions.
  • The solid is washed with cold solvent (e.g., diethyl ether or acetonitrile) to remove impurities.
  • The product is dried under vacuum or in a desiccator.

Material and Reaction Data Summary

Step Reagents Conditions Notes
Diazotization 4-(Diethylamino)-2-ethoxyaniline, NaNO₂, HCl 0–5°C, inert atmosphere Maintain low temperature to prevent decomposition
Counterion exchange KPF₆ 0–5°C, stirring Complete reaction to form PF₆⁻ salt
Isolation Filtration, washing Cold solvents Minimize exposure to heat and light

Critical Considerations and Optimization

  • Temperature control is critical throughout to prevent decomposition of the diazonium salt.
  • Purity of starting materials influences yield and stability.
  • Solvent choice : Typically, aqueous acid solutions are used for diazotization, followed by organic solvents for precipitation and washing.
  • Reaction times : Usually 30 minutes to 1 hour for diazotization, several hours for salt formation.

Summary of Research Findings

  • The synthesis of diazonium salts like This compound is well-documented in patent literature and organic synthesis references, emphasizing low-temperature conditions and careful reagent addition.
  • The use of hexafluorophosphate as the counterion enhances the stability and solubility of the diazonium salt, making it suitable for subsequent azo coupling reactions.
  • The process generally involves in situ diazotization of the aromatic amine, followed by counterion exchange with potassium hexafluorophosphate.

Chemical Reactions Analysis

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

    Oxidation Reactions: Under certain conditions, it can undergo oxidation to form nitroso compounds.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as phenols and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4-(Diethylamino)-2-ethoxybenzenediazonium PF₆⁻ 4-(Diethylamino), 2-ethoxy C₁₂H₁₈F₆N₃OP* ~347.26 Not provided Photopolymerization, dyes
4-Chlorobenzenediazonium PF₆⁻ 4-Chloro C₆H₄ClF₆N₂P 284.53 1582-27-0 Industrial coupling reactions
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium PF₆⁻ 4-[Ethyl(2-hydroxyethyl)amino] C₁₀H₁₄F₆N₃OP 337.20 2599-76-0 Specialty dyes, surface coatings
Bis(4-methylphenyl)iodonium PF₆⁻ Bis(4-methylphenyl)iodonium C₁₄H₁₄F₆IP 412.12 60565-88-0 Photoinitiators (UV curing)

*Note: The molecular formula for the target compound is inferred based on substituents and standard diazonium salt stoichiometry.

Substituent Effects on Stability and Reactivity

  • Electron-Donating Groups: The diethylamino and ethoxy groups in the target compound donate electron density to the benzene ring, stabilizing the diazonium ion and reducing its thermal decomposition rate compared to electron-withdrawing substituents like chlorine (). This stability is advantageous in applications requiring delayed reactivity, such as controlled photopolymerization .
  • Chlorine Substituent : 4-Chlorobenzenediazonium hexafluorophosphate () exhibits higher reactivity due to the electron-withdrawing chlorine atom, which destabilizes the diazonium group. This makes it suitable for rapid coupling reactions but less stable under ambient conditions.
  • Hydrophilic Modifications: The ethyl(2-hydroxyethyl)amino group in CAS 2599-76-0 () introduces hydrophilicity, enhancing solubility in aqueous-organic solvent mixtures. This property is critical for biomedical or environmental applications requiring aqueous-phase reactivity .

Spectral and Analytical Data

  • IR Spectroscopy: Diazonium salts with electron-donating groups (e.g., diethylamino) show distinct νN≡N stretching vibrations near 2200–2300 cm⁻¹, while νC-Cl in chlorinated analogs appears at ~750 cm⁻¹ (). The absence of νS-H (~2500–2600 cm⁻¹) in triazole derivatives () confirms tautomeric stability, a principle applicable to diazonium salt analysis.
  • NMR Spectroscopy: In 4-Chlorobenzenediazonium PF₆⁻ (), aromatic protons resonate at δ 7.5–8.0 ppm, whereas the diethylamino group in the target compound would show signals at δ 1.0–1.5 ppm (CH₃) and δ 3.2–3.6 ppm (N-CH₂) .

Biological Activity

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate, often referred to as DEAB-Diazonium, is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is primarily used in organic synthesis and as an intermediate in the production of azo dyes. However, recent studies have begun to explore its biological implications, particularly concerning its reactivity and interactions with biological systems.

The structure of this compound can be represented as follows:

  • Chemical Formula : C12H18F6N3P
  • Molecular Weight : 318.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of DEAB-Diazonium is primarily attributed to its ability to form reactive intermediates upon decomposition. These intermediates can interact with nucleophiles in biological systems, leading to various biochemical effects. The compound's diazonium group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

Cytotoxicity Studies

Recent research has indicated that DEAB-Diazonium exhibits cytotoxic effects on various cell lines. A study conducted on human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways.

Table 1: Cytotoxic Effects of DEAB-Diazonium on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720DNA damage and oxidative stress
A54910Induction of apoptosis

Antimicrobial Activity

DEAB-Diazonium has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of DEAB-Diazonium

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Cancer Cell Line Research

In a controlled laboratory setting, researchers investigated the effects of DEAB-Diazonium on HeLa cells. The study revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspase-3 and PARP. Flow cytometry analysis confirmed that DEAB-Diazonium triggers early apoptotic events.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of DEAB-Diazonium, where it was tested against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, especially in Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. What are the recommended methods for synthesizing 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate with high purity?

  • Methodological Answer : Synthesis typically involves diazotization of the corresponding aniline derivative (e.g., 4-(diethylamino)-2-ethoxybenzeneamine) under controlled acidic conditions (e.g., HCl/HNO₂). The diazonium intermediate is then precipitated with hexafluorophosphoric acid (HPF₆). Key steps include:
  • Maintaining temperatures below 5°C to prevent premature decomposition .
  • Purification via recrystallization from anhydrous solvents (e.g., acetonitrile or THF) to remove ionic byproducts .
  • Characterization by elemental analysis and ion chromatography to confirm PF₆⁻ counterion integrity .

Q. How should researchers characterize the structural integrity of this diazonium salt?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Confirm aromatic substitution patterns and diethylamino/ethoxy group integration .
  • IR Spectroscopy : Identify N₂⁺ stretching vibrations (~2200–2300 cm⁻¹) and PF₆⁻ bands (~740–840 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate counterion coordination and salt stability .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability depends on:
  • Counterion Selection : Hexafluorophosphate (PF₆⁻) enhances stability compared to chloride or tetrafluoroborate due to lower nucleophilicity .
  • Moisture Control : Store in anhydrous conditions (e.g., desiccators with P₂O₅) to prevent hydrolysis .
  • Temperature : Long-term storage at –20°C in amber vials to minimize thermal/photo-degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for diazonium salt formation?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates:
  • Reaction Path Search : Simulate diazotization kinetics using software like Gaussian or ORCA to optimize protonation steps and nitrosation efficiency .
  • Solvent Effects : COSMO-RS models predict solvent interactions influencing diazonium stability .
  • Counterion Interactions : Analyze electrostatic potential maps to evaluate PF₆⁻-diazonium binding energy .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing decomposition products?

  • Methodological Answer : Address discrepancies via:
  • Cross-Validation : Pair LC-MS with NMR to distinguish between hydrolysis products (e.g., phenolic derivatives vs. aryl fluorides) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track N₂ release pathways during decomposition .
  • Kinetic Profiling : Monitor real-time degradation via UV-Vis spectroscopy under varying pH/temperature conditions .

Q. What experimental design strategies optimize diazonium salt coupling reactions in complex matrices?

  • Methodological Answer : Apply factorial design (DoE) to screen variables:
  • Variables : pH (3–5), temperature (0–10°C), and molar ratios (diazonium:substrate = 1:1 to 1:3) .
  • Response Metrics : Coupling efficiency (HPLC yield) and byproduct formation (TLC monitoring) .
  • High-Throughput Screening : Use automated microreactors to rapidly test >50 conditions .

Contradiction Analysis

  • vs. 14 : While emphasizes PF₆⁻ counterion stability, highlights THF as a preferred solvent. To reconcile, validate solvent purity (anhydrous THF) to prevent counterion exchange with residual moisture .

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